
Monoethyl Phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoethyl Phthalate-d4 is the deuterium labeled Monoethyl phthalate . It is a metabolite of diethyl phthalate . Monoethyl phthalate acts as a urinary biomarker of phthalates exposure indicating the risks of thyroid cancer and benign nodule .
Molecular Structure Analysis
Monoethyl Phthalate-d4 has a molecular formula of C10H10O4 . Its InChI isInChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/i3D,4D,5D,6D . The Canonical SMILES is CCOC(=O)C1=CC=CC=C1C(=O)O . Physical And Chemical Properties Analysis
Monoethyl Phthalate-d4 has a molecular weight of 198.21 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 198.08301578 g/mol . The Topological Polar Surface Area is 63.6 Ų . It has a Heavy Atom Count of 14 .Aplicaciones Científicas De Investigación
Analytical Chemistry
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development: MEP-d4 is used as an internal standard in the development of GC-MS methods for determining phthalate metabolites. This allows for the accurate quantification of MEP in environmental samples without the need for derivatization steps, simplifying the analytical procedure .
Environmental Studies
Wastewater-Based Epidemiology: MEP-d4 serves as a biomarker in wastewater-based epidemiology studies to estimate population exposure to phthalate plasticizers. It helps in understanding the environmental fate of phthalates and assessing human exposure through the analysis of wastewater samples .
Pharmaceutical Research
Excipient in Medicinal Products: In pharmaceutical research, MEP-d4 is used to study the pharmacokinetics of phthalates used as excipients in human medicinal products. It aids in understanding the metabolic pathways and potential health effects of phthalate exposure .
Toxicology
Toxicokinetic Modeling: MEP-d4 is crucial in toxicokinetic studies for risk assessment. It helps model the pharmacokinetics of diethyl phthalate (DEP) and its metabolites, providing insights into human health risks associated with DEP exposure .
Material Science
Polymer Production and Plasticizers: MEP-d4 is used in material science research to study the properties and degradation of phthalates in polymers. It is particularly useful in understanding the behavior of plasticizers in polyvinyl chloride (PVC) and other materials .
Biotechnology
Microbial Biodegradation: In biotechnology, MEP-d4 is used to investigate the biodegradation pathways of phthalates. It helps identify the metabolic intermediates and the role of microorganisms in the degradation process, offering a sustainable approach to removing phthalates from the environment .
Mecanismo De Acción
Monoethyl phthalate is a metabolite of diethyl phthalate . It acts as a urinary biomarker of phthalates exposure indicating the risks of thyroid cancer and benign nodule . Phthalates may induce alterations in puberty, the development of testicular dysgenesis syndrome, cancer, and fertility disorders in both males and females .
Safety and Hazards
Propiedades
IUPAC Name |
2,3,4,5-tetradeuterio-6-ethoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWHKOHZGJFMIE-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858132 |
Source


|
| Record name | 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoethyl Phthalate-d4 | |
CAS RN |
1219806-03-7 |
Source


|
| Record name | 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

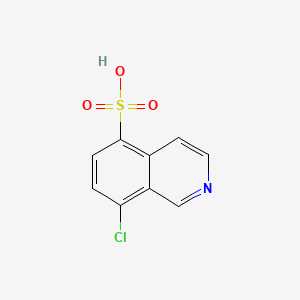
![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)

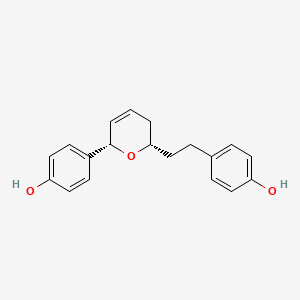
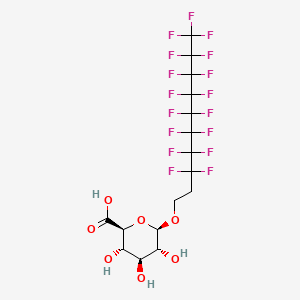

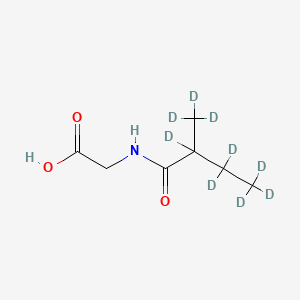

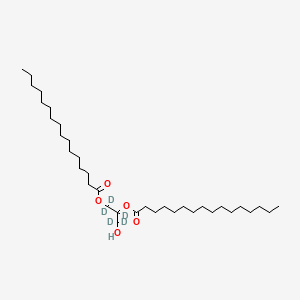
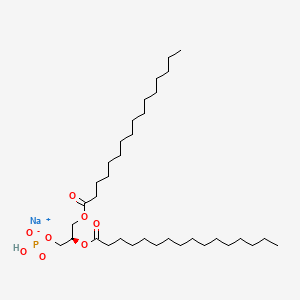
![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)